molecular formula C17H11Cl2N3O3 B11682125 (4Z)-2-(2,5-dichlorophenyl)-5-methyl-4-(3-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(2,5-dichlorophenyl)-5-methyl-4-(3-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11682125
M. Wt: 376.2 g/mol
InChI Key: SUMWCWFHOHZHHW-ZSOIEALJSA-N
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Description

(4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes dichlorophenyl, methyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 2,5-dichlorobenzaldehyde with 3-nitroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and sodium hydroxide as a base. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

(4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one: This compound is unique due to its specific substitution pattern and the presence of both dichlorophenyl and nitrophenyl groups.

    Other Pyrazolone Derivatives: Compounds with similar structures but different substituents may exhibit different chemical and biological properties.

Uniqueness

The uniqueness of (4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

This detailed article provides a comprehensive overview of (4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H11Cl2N3O3

Molecular Weight

376.2 g/mol

IUPAC Name

(4Z)-2-(2,5-dichlorophenyl)-5-methyl-4-[(3-nitrophenyl)methylidene]pyrazol-3-one

InChI

InChI=1S/C17H11Cl2N3O3/c1-10-14(8-11-3-2-4-13(7-11)22(24)25)17(23)21(20-10)16-9-12(18)5-6-15(16)19/h2-9H,1H3/b14-8-

InChI Key

SUMWCWFHOHZHHW-ZSOIEALJSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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